UhpB is derived from Escherichia coli and classified under histidine kinases, which are integral to bacterial signal transduction pathways. These proteins are characterized by their ability to autophosphorylate on a histidine residue, leading to downstream signaling events that affect gene expression and cellular responses .
The synthesis of UhpB can be achieved through various methods, including recombinant DNA technology. Typically, the gene encoding UhpB is cloned into expression vectors suitable for E. coli or eukaryotic systems. Common techniques include:
Cell-free protein synthesis systems can also be utilized for producing UhpB, allowing for rapid screening and manipulation of reaction conditions to optimize yield and functionality .
The structure of UhpB consists of several key domains that facilitate its function as a kinase. It typically includes:
Structural studies have indicated that UhpB undergoes conformational changes upon phosphorylation, which are critical for its interaction with downstream signaling partners . Data regarding its three-dimensional structure can be obtained from databases like UniProt and PDB.
UhpB participates in several key biochemical reactions:
These reactions are crucial for the regulatory function of UhpB in response to external stimuli .
The mechanism of action of UhpB involves a series of steps:
This cascade illustrates how environmental signals can rapidly alter cellular metabolism through precise molecular interactions .
UhpB exhibits several notable physical and chemical properties:
These properties are essential for understanding how UhpB behaves under different experimental conditions and its interactions with other biomolecules .
UhpB has significant applications in various fields:
Research into UhpB continues to provide insights into bacterial physiology and potential therapeutic targets .
UhpB is a transmembrane histidine kinase (HK) that exhibits a complex topological organization critical for its signal transduction function. The N-terminal portion (residues 1-272) contains 6-10 transmembrane segments that anchor the protein within the bacterial inner membrane. This hydrophobic domain enables UhpB to form a signaling complex with UhpC, a membrane-embedded sensor protein that detects extracellular glucose-6-phosphate (Glc6P) [1] [2]. The transmembrane helices are thought to undergo conformational rearrangements upon inducer binding to UhpC, transmitting the signal intracellularly.
The C-terminal cytoplasmic portion (residues 273-500) houses the catalytic and regulatory domains essential for phosphotransfer activities. This region comprises three functionally distinct segments:
This modular architecture allows UhpB to integrate extracellular signals with cytoplasmic phosphorylation cascades, positioning it as a central switch in sugar-phosphate transport regulation.
Table 1: Domain Organization of UhpB
Domain | Residue Range | Structural Features | Functional Role |
---|---|---|---|
Transmembrane Domain | 1-272 | 6-10 α-helical segments | Signal reception via UhpC interaction |
Linker Region | ~273-292 | Predicted coiled-coil | Signal transduction to cytoplasmic domains |
Dimerization Domain | 293-366 | Four-helix bundle (phosphoryl transfer domain) | Homodimerization; His-313 phosphorylation site |
Catalytic Kinase Domain | 367-500 | ATP-binding pocket (N/G-boxes) | Autokinase activity; phosphotransfer to UhpA |
The cytoplasmic HK domain of UhpB contains signature motifs conserved across bacterial histidine kinases. The H-box (residues 307-320) encompasses the autophosphorylation site His-313 within the consensus sequence FxxH(S/T)AxxRTPL [5] [7]. This histidine residue serves as the primary acceptor of the γ-phosphate from ATP during autokinase activity. Flanking the H-box, the N-box (DxxxTxxHxNL) and G-box (GGxGLGL) constitute the ATP-binding pocket [5]. The N-box coordinates Mg²⁺-ATP binding through conserved aspartate residues, while the G-box forms a flexible ATP lid that undergoes conformational changes upon nucleotide binding [5] [7]. Mutational analyses demonstrate that substitutions in these motifs (e.g., H313A) abolish UhpB's autokinase activity and disrupt signal transduction [1] [2].
Residues 293-366 constitute the phosphoryl transfer-dimerization domain, a critical structural and functional unit. This domain forms an interdimer four-helix bundle that mediates UhpB homodimerization and positions His-313 for phosphotransfer reactions [1]. Structural and functional studies reveal this region serves three primary roles:
Notably, mutations within this domain (e.g., R324C) can uncouple UhpB activity from UhpC regulation, leading to constitutive kinase activity and altered phosphatase function [1] [2]. This domain shares structural homology with the EnvZ histidine kinase, suggesting conserved mechanisms in phosphoryl transfer among diverse bacterial HKs [1] [3].
UhpB belongs to the HPK1 subfamily of histidine kinases, characterized by conserved sequence fingerprints including the H-, N-, D-, F-, and G-boxes [5] [7]. These motifs collectively form the catalytic core shared among diverse bacterial HKs:
HAMP Domain: Although not explicitly mapped in UhpB, sequence analysis predicts a ~50-residue HAMP (Histidine kinases, Adenylyl cyclases, Methyl-binding proteins, Phosphatases) linker between TM2 and the dimerization domain. In homologous HKs, this domain transmits conformational signals from transmembrane helices to cytoplasmic domains via helical rotations ("cogwheeling") [5] [7].
Dimerization Domain Conservation: The four-helix bundle architecture observed in UhpB represents a universal structural paradigm for HK dimerization. This domain positions the phospho-accepting histidine for trans-autophosphorylation, where the catalytic domain of one monomer phosphorylates the H-box histidine of the partner monomer [5] [7].
ATP-Binding Domain Homology: UhpB's catalytic domain shares structural homology with ATPase domains of DNA gyrase (GyrB), Hsp90, and MutL, forming an α/β sandwich with a central antiparallel β-sheet [5] [7]. This ancient fold supports ATP binding and hydrolysis chemistry across diverse enzyme families.
Phylogenetic analyses position UhpB within a distinct cluster of sugar-sensing kinases, sharing higher sequence identity with homologous systems like ChvG (plant-associated bacteria) and DctB (C4-dicarboxylate sensor) than with osmosensors like EnvZ [5] [7].
UhpB and EnvZ (osmosensing HK in E. coli) exemplify functional diversification within conserved HK architectural frameworks:
Structural Parallels:
Functional Divergences:
Table 2: Comparative Features of UhpB and EnvZ Histidine Kinases
Property | UhpB | EnvZ |
---|---|---|
Primary Signal | Glucose-6-phosphate (via UhpC) | Osmolarity changes |
Transmembrane Segments | 6-10 | 2 |
Cognate RR | UhpA | OmpR |
Phosphotransfer Domain | Residues 293-366 | Residues 223-289 (P domain) |
Kinase:Phosphatase Ratio | Tightly regulated (UhpC-dependent) | Constitutive kinase with modulated phosphatase |
GST Fusion Interference | Blocks UhpA binding & activity | Inhibits OmpR activation |
Mutational studies highlight functional significance of specific residues: The UhpB R324C mutation confers UhpC-independent autokinase activity and phosphotransfer to UhpA, while analogous mutations in EnvZ (e.g., T247R) yield constitutive phosphatase activity [1] [3]. This underscores how conserved domains can be tuned for system-specific regulation. The phosphoryl transfer domain of EnvZ, when expressed as a GST fusion, strongly interferes with OmpR-dependent gene expression, mirroring the inhibitory effect of GST-Bc on uhpT expression [1] [3].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8